硝酸铕(III) 水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Europium(III) nitrate hydrate is widely used as a dopant and is used in the preparation of europium-doped hafnium and europium doped gadolinium oxides . It is a highly water-soluble crystalline Europium source for uses compatible with nitrates and lower (acidic) pH .

Synthesis Analysis

Europium(III) nitrate hydrate can be synthesized by dissolving europium (III) oxide (Eu2O3) in dilute nitric acid . It is also available commercially .Molecular Structure Analysis

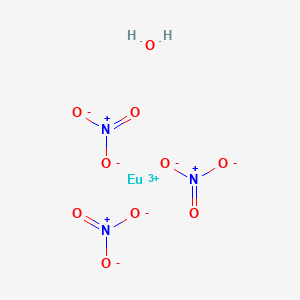

The molecular formula of Europium(III) nitrate hydrate is EuN3O9 . The SMILES string representation is [Eu+3]. [H]O [H]. [H]O [H]. [H]O [H]. [H]O [H]. [H]O [H]. [O-] [N+] ( [O-])=O. [O-] [N+] ( [O-])=O. [O-] [N+] ( [O-])=O .Chemical Reactions Analysis

Europium(III) nitrate reacts with some ligands to form complexes . It also reacts with 1,3,5-trimesic acid, producing europium metal-organic framework, a coordination polymer, under hydrothermal conditions .Physical and Chemical Properties Analysis

Europium(III) nitrate hydrate is a solid at room temperature . It is highly soluble in water . The molecular weight of the anhydrous basis is 337.98 .科学研究应用

显示技术

硝酸铕(III) 水合物是通过溶胶-凝胶法合成Y2O3:Eu3+ 薄膜磷光体的前驱体。 这些磷光体由于其发光特性而被用于显示应用 .

生物成像

该化合物用于制备适合生物成像应用的亲水性结晶纳米磷光体。 它们特别有用,因为它们发射白光,这在各种成像技术中非常有价值 .

光电子器件

硝酸铕(III) 水合物的光物理特性,如量子效率和衰减时间,使其适合用于光电子器件。 从配体到铕(III) 离子的能量转移现象增强了其在该领域的有效性 .

制药研究

在制药方面,硝酸铕(III) 水合物配合物已被证明比单独的配体更有效。 这表明其在药物开发和治疗治疗中的潜在应用 .

材料科学

掺杂铕的材料,如氧化铪和氧化钆,是使用硝酸铕(III) 水合物作为掺杂剂制备的。 这些材料具有独特的特性,正在探索用于各种技术应用 .

环境科学

该化合物用于吸附研究,特别是在解吸剂及其有效性的研究中。 这对环境清理和污染控制策略有影响 .

作用机制

Target of Action

Europium(III) nitrate hydrate is primarily used as a dopant in the preparation of various materials . It is also used as a precursor to synthesize thin-film phosphors and in the fabrication of nanomaterials .

Mode of Action

Europium(III) nitrate hydrate interacts with its targets by being incorporated into their structure during synthesis . For instance, it can react with anions and other Lewis bases to form complexes . An example of this is its reaction with 1,3,5-trimesic acid to form a europium metal-organic framework, a type of coordination polymer .

Biochemical Pathways

The specific biochemical pathways affected by Europium(III) nitrate hydrate are largely dependent on the material it is doping or the complexes it forms. For instance, when used in the synthesis of Y2O3:Eu3+ thin-film phosphors, it can affect the luminescent properties of the resulting material .

Pharmacokinetics

Its solubility in water can impact its distribution and availability in a given system.

Result of Action

The primary result of Europium(III) nitrate hydrate’s action is the alteration of the properties of the materials it dopes or the complexes it forms . For instance, it can enhance the luminescent properties of materials, making them suitable for display applications and white light-emitting diodes .

Action Environment

The action of Europium(III) nitrate hydrate can be influenced by environmental factors such as temperature and pH. For example, the hexahydrate form of the compound decomposes at a temperature of 65°C . Additionally, its solubility can be affected by the pH of the solution . It is also an oxidizing agent, and when mixed with hydrocarbons, it can form a flammable mixture .

安全和危害

Europium(III) nitrate hydrate may intensify fire as it is an oxidizer. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation and drowsiness and dizziness . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

未来方向

Europium(III) nitrate hydrate has been used as a precursor to synthesize Y2O3:Eu3+ thin-film phosphors by sol-gel method for display applications . It has also been used as a dopant to prepare crystalline nanophosphors, which are suitable for bioimaging as they are hydrophilic in nature and white light-emitting diodes .

生化分析

Biochemical Properties

Europium(III) nitrate hydrate is known to interact with various biomolecules. For instance, it reacts with anions and other Lewis bases to form complexes

Cellular Effects

These frameworks are employed for detecting substances like acetone, Cr3+, and Pb2+ in real samples .

Molecular Mechanism

At higher concentrations, the binding of nitrate to Europium(III) is observed . Europium(III) nitrate hydrate reacts with anions and other Lewis bases to form complexes . For example, with 1,3,5- trimesic acid, europium metal-organic framework, a coordination polymer, under hydrothermal conditions .

Temporal Effects in Laboratory Settings

The hexahydrate of Europium(III) nitrate hydrate shows no phase transitions in the range of -40 to 76 °C when it melts in its own water of crystallization . The thermal decomposition is a complex step-wise process .

属性

IUPAC Name |

europium(3+);trinitrate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGOHVJDOSTECY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Eu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH2N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-9aH-dibenzofuran-1,3,6-trione](/img/structure/B560832.png)

![6-Azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B560837.png)

![9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B560852.png)